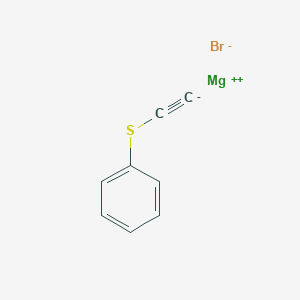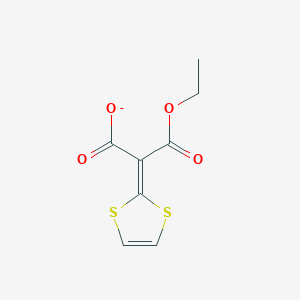
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate is a compound that belongs to the class of dithiolylidene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate typically involves the reaction of 1,3-dithiol-2-thione with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable radical cations and dications makes it a valuable component in organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-Dithiole: Known for its use in organic electronics and materials science.
Bis(1,3-dithiol-2-ylidene) derivatives: Used in the development of organic field-effect transistors and other electronic devices .
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate stands out due to its specific combination of electronic properties and functional groups, which make it particularly suitable for applications in organic electronics and materials science. Its unique structure allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
113998-00-8 |
|---|---|
Fórmula molecular |
C8H7O4S2- |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C8H8O4S2/c1-2-12-7(11)5(6(9)10)8-13-3-4-14-8/h3-4H,2H2,1H3,(H,9,10)/p-1 |
Clave InChI |
PFZCCVVPHFBRDX-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=C1SC=CS1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



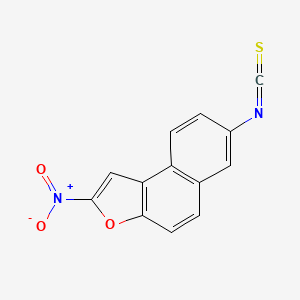
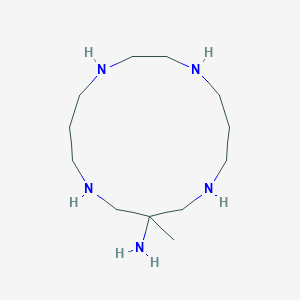
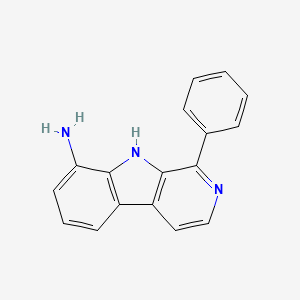
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
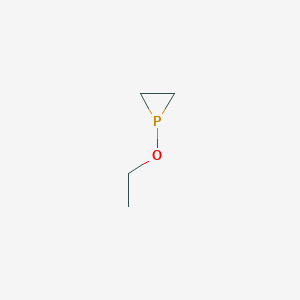
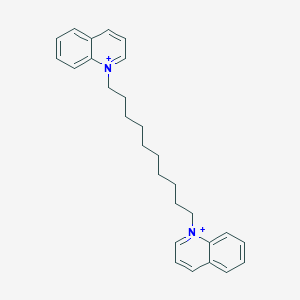

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
